![molecular formula C15H14ClN B7791907 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7791907.png)
1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
概要
説明
1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H14ClN and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potential PET Tracer for AMPA Receptors : Årstad et al. (2006) synthesized a related compound, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a potential PET tracer for imaging AMPA receptors. However, its rapid clearance from the CNS and low specific binding made it unsuitable for this purpose (Årstad et al., 2006).
Antimalarial Properties : Hanna et al. (2014) discovered that certain 1-aryl-1,2,3,4-tetrahydroisoquinoline analogues, including 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, showed moderate to high antiplasmodial activity, justifying further investigation as potential anti-malarial agents (Hanna et al., 2014).
Anticonvulsant and Antagonistic Effects : Gitto et al. (2007) identified (R,S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a potent non-competitive AMPA receptor antagonist with potential anticonvulsant effects. Further investigation showed that the (R)-enantiomer exhibited higher anticonvulsant and antagonistic effects (Gitto et al., 2007).
Synthetic Pathways and Conformational Analysis : Heydenreich et al. (2008) explored the synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline derivatives, providing insights into the synthetic pathways and structural analysis of related tetrahydroisoquinoline compounds (Heydenreich et al., 2008).
Crystal Structure Analysis : Akkurt et al. (2021) conducted a crystal structure and Hirshfeld surface analysis of a compound related to 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, providing detailed insights into its molecular structure (Akkurt et al., 2021).
Synthesis Methods and Properties : Kashdan et al. (1982) and Babu et al. (2014) contributed to understanding the synthesis methods and properties of tetrahydroisoquinoline derivatives, which is relevant to the study of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (Kashdan et al., 1982); (Babu et al., 2014).
Dopamine Uptake Inhibition and Dopaminomimetic Properties : Zára-Kaczián et al. (1986) evaluated new tetrahydroisoquinoline derivatives, including 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, for their ability to inhibit dopamine uptake and dopaminomimetic properties (Zára-Kaczián et al., 1986).
Catalytic Synthesis Strategies : Liu et al. (2015) reviewed novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline scaffolds, which is significant for understanding the synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (Liu et al., 2015).
特性
IUPAC Name |
1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBYAOPNXNPUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。